(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide
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Overview
Description
Potent melanocortin 3 and 4 (MC3 and MC4) receptor antagonist (IC50 values are 0.23 and 0.06 nM, respectively). Also shows MC5 partial agonist activity (EC50 = 0.12 nM). Dose-dependently increases food intake following central administration.
Shu 9119 is an agonist of melanocortin receptor 1 (MC1R) and antagonist of MC4R (IC50s = 1.2 and 2.9 nM, respectively, for displacement of melanocortin). It induces cAMP formation in HEK293 cells expressing human MC1R (EC50 = 1.11 nM), but inhibits cAMP formation in cells expressing human MC4R. In rats, SHU9119 (24 nmol, i.c.v. per day for seven days) increases food intake, body weight, fat mass, and lean mass, with concomitant increases in blood glucose, insulin, and leptin levels via disrupted melanocortin signaling. Similarly, mice treated with SHU9119 (5 nmol/day, i.c.v.) exhibit food intake-independent increases in body weight and fat mass consequent to MC4R inhibition and subsequent brown adipose tissue dysfunction.
Mechanism of Action
Target of Action
The primary target of Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2, also known as PT-141 or Bremelanotide, is the melanocortin receptor . This receptor plays a crucial role in regulating sexual function and behavior .
Mode of Action
PT-141 exerts its mechanism of action primarily by targeting melanocortin receptors in the brain . Upon administration, PT-141 binds to these receptors, particularly the melanocortin 4 receptor (MC4R) . By activating MC4R, PT-141 stimulates pathways involved in sexual arousal and desire, leading to an increase in libido .
Biochemical Pathways
The activation of MC4R by PT-141 stimulates pathways involved in sexual arousal and desire . This differs from traditional treatments for sexual dysfunction like PDE5 inhibitors (e.g., Viagra), which primarily enhance blood flow to facilitate erections . Instead, PT-141 acts centrally on the central nervous system, influencing the brain circuits responsible for sexual response .
Pharmacokinetics
It’s known that pt-141 is a synthetic peptide, and like other peptides, it’s likely to be metabolized by proteolytic enzymes and cleared from the body via renal excretion .
Result of Action
The result of PT-141’s action is an increase in libido . It stimulates sexual desire and arousal in individuals with hypoactive sexual desire disorder (HSDD) . It acts on the central nervous system to enhance libido unlike other medication such as Viagra .
Action Environment
Like other peptides, pt-141’s stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of proteolytic enzymes .
Biochemical Analysis
Biochemical Properties
Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 is designed to interact with melanocortin receptors, which are found in various tissues throughout the body . It nonselectively activates various types of melanocortin receptors, such as MC1R, which is expressed on melanocytes and is shown to increase melanin expression when binding to PT-141 . It also binds to MC4R and MC3R, which are expressed in the central nervous system, giving it the potential to affect brain pathways related to sexual response .
Cellular Effects
In melanocytes, cells responsible for pigment production in the skin, Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 might influence melanin synthesis . This interaction is posited to be a result of its structural affinity for melanocortin receptors, which are integral to the process of melanogenesis .
Molecular Mechanism
The mechanism of action of Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 is thought to be mediated through its interaction with the melanocortin receptors in various cells and tissues . By activating MC4R, Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 stimulates pathways involved in sexual arousal and desire, leading to an increase in libido .
Dosage Effects in Animal Models
In animal models, Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 has shown to have effects on sexual arousal and behavior
Properties
CAS No. |
168482-23-3 |
---|---|
Molecular Formula |
C54H71N15O9 |
Molecular Weight |
1074.2 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(3S,6S,13E)-14-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(2,3-dihydro-1H-indol-3-yl)propanoyl]amino]-3-(4H-imidazol-4-ylmethyl)-2,5,8,15-tetraoxo-1,4,9-triazacyclopentadec-13-en-6-yl]hexanamide |
InChI |
InChI=1S/C54H71N15O9/c1-3-4-15-40(63-31(2)70)48(73)68-45-27-46(71)59-21-10-9-17-41(50(75)69-53(78)44(67-52(45)77)26-36-29-58-30-62-36)65-51(76)43(25-35-28-61-39-16-8-7-14-37(35)39)66-49(74)42(18-11-22-60-54(56)57)64-47(72)38(55)24-32-19-20-33-12-5-6-13-34(33)23-32/h5-8,12-14,16-17,19-20,23,29-30,35-36,38,40,42-45,61H,3-4,9-11,15,18,21-22,24-28,55H2,1-2H3,(H,59,71)(H,63,70)(H,64,72)(H,65,76)(H,66,74)(H,67,77)(H,68,73)(H4,56,57,60)(H,69,75,78)/b41-17+/t35?,36?,38-,40+,42+,43+,44+,45+/m1/s1 |
InChI Key |
ORTUTLYEGOSCRP-ATNXLWBUSA-N |
SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCC/C=C(\C(=O)NC(=O)[C@@H](NC1=O)CC2C=NC=N2)/NC(=O)[C@H](CC3CNC4=CC=CC=C34)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)NC(=O)C |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCC=C(C(=O)NC(=O)C(NC1=O)CC2C=NC=N2)NC(=O)C(CC3CNC4=CC=CC=C34)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)NC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ac-Nle(4)-c(Asp(5)-2'-Nal(7)-Lys(10))alpha-MSH(4-10)-NH2 acetyl-norisoleucyl(4)-cyclo(aspartyl(5)-2'-naphthylalanyl(7)-lysyl(10))alpha-MSH(4-10)-amide SHU 9119 SHU-9119 SHU9119 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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